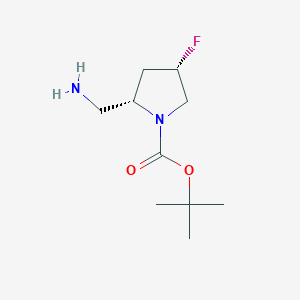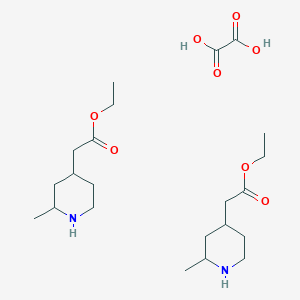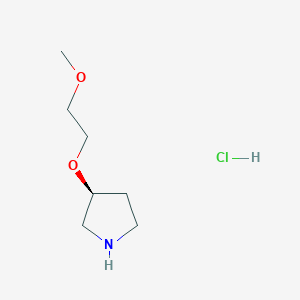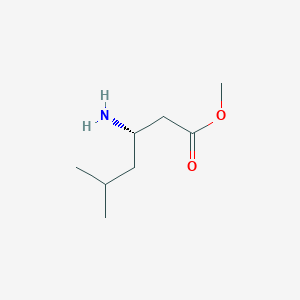
(R)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride
Overview
Description
(R)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride, also known as (R)-2-Amino-3-(4-TFMP)propanoic acid hydrochloride, is a chiral amino acid derivative that has been widely used in scientific research and lab experiments. It is a synthetic compound with a wide range of applications due to its unique chemical structure. The compound is a white crystalline solid that is soluble in water and other polar solvents. It has a melting point of 156-158 °C and a molecular weight of 271.6 g/mol.
Scientific Research Applications
Renewable Building Blocks for Materials Science
Phloretic acid, closely related in structure to the compound of interest, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This novel approach opens up a multitude of applications in materials science, particularly in creating materials with suitable thermal and thermo-mechanical properties for a wide range of applications. This research shows the potential of utilizing naturally occurring phenolic compounds as sustainable alternatives to conventional phenol, thereby providing specific properties of benzoxazine to aliphatic molecules or macromolecules (Acerina Trejo-Machin et al., 2017).
Optical Resolutions and Synthesis
Another study focused on the preparation of optically active compounds via optical resolutions by replacing and preferential crystallization. This research highlights the capability to achieve high optical purity in synthesized compounds, which is crucial for developing drugs and other materials that require specific optical activity. Such methodologies contribute significantly to the synthesis of enantiomerically pure compounds, which have wide applications in pharmaceuticals and materials science (T. Shiraiwa et al., 2007).
Synthesis and Characterization of Derivatives
The synthesis and structural studies of diorganotin(IV) compounds derived from specific amino propanoate ligands demonstrate the importance of chemical synthesis in developing compounds with potential applications in catalysis and materials science. These studies not only provide insights into the molecular structures and coordination geometries but also explore the supramolecular interactions, which are vital for understanding the properties and applications of these materials (T. Baul et al., 2013).
Anticancer Activity of Derivatives
Research on the synthesis and anticancer activity of S-glycosyl and S-alkyl derivatives of triazinone derivatives showcases the potential of chemical compounds in medical applications, particularly in developing new anticancer agents. Such studies are crucial for identifying compounds with significant biological activities against various cancer cell lines, contributing to the ongoing search for more effective cancer treatments (H. Saad & A. Moustafa, 2011).
Mechanism of Action
Target of Action
The compound, also known as D-Tyrosine, O-(trifluoromethyl)-, hydrochloride (1:1), is a derivative of the non-essential amino acid Tyrosine . In animals, Tyrosine is synthesized from Phenylalanine and serves as a precursor to several important substances, including Epinephrine, Thyroid Hormones, and Melanin . Therefore, the primary targets of this compound are likely to be the same enzymes and receptors that interact with Tyrosine and its derivatives.
Mode of Action
For instance, Tyrosine is known to be a precursor in the synthesis of the neurotransmitters Norepinephrine and Dopamine . Therefore, this compound might influence the levels of these neurotransmitters, potentially leading to antidepressant effects .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving Tyrosine and its derivatives. These include the synthesis pathways of Epinephrine, Thyroid Hormones, and Melanin . Changes in these pathways could have wide-ranging effects, given the diverse roles of these substances in the body.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets. If it does indeed influence the levels of Norepinephrine and Dopamine, this could have effects on mood and cognition, given the roles of these neurotransmitters in the brain .
properties
IUPAC Name |
(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKYDNOGIWVOQQ-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride | |
CAS RN |
1810074-80-6 | |
| Record name | D-Tyrosine, O-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride](/img/structure/B3110880.png)

![[(3-Bromocyclobutoxy)methyl]benzene](/img/structure/B3110895.png)





![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B3110943.png)




